molecular formula C10H12O2 B1277458 2-Ethylphenyl Acetate CAS No. 3056-59-5

2-Ethylphenyl Acetate

Cat. No.: B1277458
CAS No.: 3056-59-5
M. Wt: 164.2 g/mol
InChI Key: VERVERDPMMBDSS-UHFFFAOYSA-N
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Description

2-Ethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester formed from 2-ethylphenol and acetic acid. This compound is known for its pleasant, floral aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenyl acetate can be synthesized through the esterification of 2-ethylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride instead of acetic acid to increase the reaction efficiency. The reaction is conducted in the presence of a catalyst such as aluminum chloride at elevated temperatures (around 100°C) for an extended period (up to 20 hours) to achieve high yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield 2-ethylphenol.

    Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or primary amines under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylphenyl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylphenyl acetate in biological systems is not fully understood. it is believed to interact with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic floral scent. In chemical reactions, the ester group can undergo hydrolysis to release 2-ethylphenol and acetic acid, which may further participate in various biochemical pathways .

Comparison with Similar Compounds

    Phenyl acetate: Similar in structure but lacks the ethyl group, resulting in different olfactory properties.

    2-Phenylethyl acetate: Contains an additional ethyl group on the phenyl ring, leading to a different scent profile.

    Benzyl acetate: Similar ester structure but with a benzyl group instead of an ethyl group, used in different fragrance applications.

Uniqueness: 2-Ethylphenyl acetate is unique due to its specific floral aroma, which is distinct from other similar esters. This makes it particularly valuable in the fragrance industry for creating unique scent profiles .

Properties

IUPAC Name

(2-ethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVERDPMMBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875991
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-59-5
Record name Ethanoic acid, 2-ethylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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